Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved synthesizing compounds with piperazine components, showing good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate in antimicrobial research (Bektaş et al., 2007).
Antiproliferative Effect on Human Leukemic Cells
Kumar et al. (2014) reported the synthesis and antiproliferative effects of piperazine-based conjugates on human leukemic cells. One compound, in particular, showed potent activity, indicating the relevance of such compounds in cancer research (Kumar et al., 2014).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, suggesting the potential of this compound in diabetes research (Le Bihan et al., 1999).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides, highlighting potential applications in photophysical studies (Gan et al., 2003).
Synthesis of Piperazine Substituted Quinolones
Fathalla and Pazdera (2017) developed piperazine substituted quinolones, indicating applications in the synthesis of complex chemical structures (Fathalla & Pazdera, 2017).
Antitumor Activity
Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and evaluated their antitumor activity, showing the potential of such compounds in oncology (Hakobyan et al., 2020).
Dual Action in Antidepressant Drugs
Studies by Martínez et al. (2001) and Orus et al. (2002) synthesized piperazine derivatives with dual action at serotonin receptors and serotonin transporter, suggesting applications in the development of new antidepressants (Martínez et al., 2001); (Orus et al., 2002).
Antimicrobial and Bioactivity Research
Mekky and Sanad (2020) and Gul et al. (2019) focused on synthesizing piperazine derivatives and evaluating their bioactivities, demonstrating their significance in bioactivity research and antimicrobial studies (Mekky & Sanad, 2020); (Gul et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Biochemical Pathways
If the compound does indeed target tubulin, it could potentially affect the process of cell division and other cellular processes that rely on the function of microtubules .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell types . Apoptosis is a form of programmed cell death, and inducing this process can be a strategy for treating diseases like cancer.
Properties
IUPAC Name |
methyl 5-amino-2-(4-benzyl-2-propan-2-ylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)21-15-24(14-17-7-5-4-6-8-17)11-12-25(21)20-10-9-18(23)13-19(20)22(26)27-3/h4-10,13,16,21H,11-12,14-15,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHQBHXYMBZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C2=C(C=C(C=C2)N)C(=O)OC)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.